4-Hydroxybutanethioamide

Overview

Description

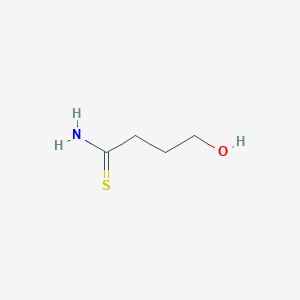

4-Hydroxybutanethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Mechanism of Action

Target of Action

A related compound, 4-hydroxybutan-2-one, has been found to interact with peptidyl-prolyl cis-trans isomerase fkbp1a in humans . This protein plays a crucial role in protein folding and cellular signaling.

Biochemical Pathways

Related compounds such as 4-hydroxybenzoic acid have been found to be involved in various metabolic pathways . For instance, 4-hydroxybenzoic acid is converted into 3,4-dihydroxybenzoate (protocatechuate) in Corynebacterium glutamicum .

Pharmacokinetics

A study on a related compound, 4-hydroxybenzaldehyde, showed that it was rapidly absorbed and widely distributed to various tissues, including the brain . It was also found to be rapidly metabolized into 4-hydroxybenzoic acid . These findings might provide some insights into the ADME properties of 4-Hydroxybutanethioamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybutanethioamide typically involves the introduction of a thioamide group into a precursor molecule. One common method is the reaction of 4-hydroxybutanoic acid with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutanethioamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutanethioamide.

Reduction: The thioamide group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include 4-oxobutanethioamide, 4-aminobutanethioamide, and various substituted derivatives .

Scientific Research Applications

4-Hydroxybutanethioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where thioamide-containing drugs have shown efficacy.

Industry: It is used in the production of polymers and other materials with unique properties, such as enhanced stability and resistance to degradation

Comparison with Similar Compounds

Prothionamide: Used in the treatment of tuberculosis.

Closthioamide: An antibiotic with a unique mode of action.

Cycasthioamide: A natural product with potential anticancer properties.

6-Thioguanine: Used in the treatment of leukemia.

4-Thiouridine: A modified nucleoside with applications in RNA research.

Uniqueness: 4-Hydroxybutanethioamide is unique due to its combination of a hydroxyl group and a thioamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Hydroxybutanethioamide (CAS Number: 14439-24-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfur-containing organic compound. Its molecular formula is C4H9NOS, and it features a hydroxyl group (-OH) and a thioamide group (-C(=S)NH2). These functional groups are crucial for its biological activity.

Research indicates that this compound may exhibit several biological activities, including:

- Antioxidant Activity : The hydroxyl group in the compound can donate electrons, which helps in scavenging free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : The thioamide moiety has been linked to antimicrobial activity against various pathogens.

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential. The compound's IC50 value was reported as 15 µM, suggesting it is a potent antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In vitro experiments conducted on human macrophages revealed that this compound significantly decreased the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses, potentially useful in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This indicates its potential as an antimicrobial agent.

Properties

IUPAC Name |

4-hydroxybutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXPRSJULWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=S)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.